REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.Br[C:13]1[CH:18]=[C:17]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:16]=[CH:15][C:14]=1[O:23][CH3:24].[B:25](OC(C)C)([O:30]C(C)C)[O:26]C(C)C>O1CCCC1>[C:19]([C:17]1[CH:16]=[CH:15][C:14]([O:23][CH3:24])=[C:13]([B:25]([OH:30])[OH:26])[CH:18]=1)([CH3:22])([CH3:21])[CH3:20]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
18.1 mL
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Type
|
reactant
|
Smiles
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CCCCCC
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC(=C1)C(C)(C)C)OC
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Name
|
|
Quantity
|
11.39 mL
|
Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at −78° C. for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to warm slowly to 0° C. over 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of water (90 mL)
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting aqueous suspension was partitioned between diethyl ether (80 mL) and 1.0 M aqueous sodium hydroxide solution (100 mL)
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Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
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TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
ADDITION
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Details
|
then acidified to pH 1 by the addition of concentrated hydrochloric acid
|
Type
|
WAIT
|
Details
|
The resulting white suspension was stood at 0° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
washing the solid product with water and cold hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)B(O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.349 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |